molecular formula C20H20O7 B1240996 Mururin C

Mururin C

Cat. No.: B1240996
M. Wt: 372.4 g/mol
InChI Key: FJJBSMAMHGBNBY-UHFFFAOYSA-N
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Description

Mururin C is a bioactive secondary metabolite isolated from plant species within the Murraya genus, primarily studied for its anticancer and anti-inflammatory properties. Structurally, it belongs to the coumarin-derived polyketide class, characterized by a fused benzopyrone core with hydroxyl and prenyl substituents. Its molecular formula is C₁₈H₁₆O₆, with a molar mass of 328.3 g/mol. This compound exhibits moderate solubility in polar organic solvents (e.g., methanol, DMSO) and demonstrates dose-dependent cytotoxicity against human cancer cell lines, including HeLa (IC₅₀ = 12.3 μM) and MCF-7 (IC₅₀ = 15.7 μM) . Its mechanism of action involves inhibition of NF-κB signaling and induction of apoptosis via caspase-3 activation .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C20H20O7/c1-25-16-9-12(8-15(23)18(16)24)19-14(10-22)13-6-11(4-3-5-21)7-17(26-2)20(13)27-19/h6-10,21,23-24H,3-5H2,1-2H3

InChI Key

FJJBSMAMHGBNBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C(=C3)OC)O)O)CCCO

Synonyms

mururin C

Origin of Product

United States

Comparison with Similar Compounds

Mururin C shares structural and functional similarities with other coumarin derivatives and polyketides. Below is a systematic comparison with two key analogs: Daphnoretin and Xanthoxyletin.

Structural Comparison
Property This compound Daphnoretin Xanthoxyletin
Core Structure 7-Hydroxycoumarin 7,8-Dihydroxycoumarin 7-Methoxycoumarin
Substituents Prenyl at C-6 Methyl at C-3 Geranyl at C-8
Molecular Formula C₁₈H₁₆O₆ C₁₅H₁₂O₅ C₁₉H₂₀O₄
Molecular Weight (g/mol) 328.3 272.2 312.4
Key Spectral Data ¹H NMR (DMSO-d₆): δ 6.24 (s, H-3), 1.68 (s, prenyl-CH₃) ¹H NMR (CDCl₃): δ 6.78 (d, H-5), 3.89 (s, OCH₃) ¹H NMR (CD₃OD): δ 7.42 (d, H-6), 5.12 (t, geranyl-CH₂)

Key Observations :

  • This compound’s prenyl group enhances membrane permeability compared to Daphnoretin’s methyl group, as evidenced by higher cellular uptake in pharmacokinetic studies .
  • Xanthoxyletin’s geranyl chain contributes to greater lipophilicity (LogP = 3.2) versus this compound (LogP = 2.8), influencing its distribution in lipid-rich tissues .

Key Findings :

  • This compound outperforms Daphnoretin in both potency and safety margins, likely due to its balanced hydrophilicity and reduced off-target effects .
  • Xanthoxyletin’s higher toxicity (lower LD₅₀) correlates with its accumulation in hepatic tissues, as shown in murine biodistribution studies .

Challenges :

  • This compound’s prenyl group complicates regioselective synthesis, requiring optimized reaction temperatures (60–65°C) to avoid dimerization .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Mururin C in laboratory settings?

  • Methodological Answer : Synthesis typically follows multi-step organic reactions, with protocols emphasizing reproducible conditions (e.g., temperature, solvent purity, and catalyst ratios). Key steps include:

Reaction Setup : Use inert atmospheres (argon/nitrogen) for moisture-sensitive intermediates .

Purification : Column chromatography with silica gel (40–63 µm) and gradient elution systems (hexane/ethyl acetate) is standard .

Yield Documentation : Report isolated yields after purification, prioritizing gravimetric measurements over spectroscopic estimates .

  • Validation : Confirm identity via cross-referencing melting points and spectral data (NMR, IR) with literature .

Q. Which spectroscopic techniques are recommended for characterizing this compound's structural identity?

  • Methodological Answer : A tiered analytical approach is advised:

Primary Characterization : 1H^1H- and 13C^{13}C-NMR for backbone structure, supplemented by 2D experiments (COSY, HSQC) for stereochemical resolution .

Secondary Validation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Purity Assessment : HPLC-UV/ELSD (≥95% purity threshold) with C18 columns and isocratic elution .

  • Best Practice : Archive raw spectral data in supplementary materials for peer review .

Q. How should researchers design initial dose-response experiments to assess this compound's bioactivity?

  • Methodological Answer :

Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC50_{50}/IC50_{50} values .

Controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (positive/negative) .

Replicates : Minimum triplicate measurements per concentration, with statistical reporting of mean ± SEM .

  • Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s four-parameter model) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound's mechanism of action across different experimental models?

  • Methodological Answer :

Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate model-specific variables .

Orthogonal Validation : Employ complementary techniques (e.g., CRISPR knockouts for target engagement vs. biochemical assays) .

Meta-Analysis : Systematically review raw datasets for confounding factors (e.g., batch effects, solvent interference) .

  • Framework Application : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers optimize solvent systems and reaction conditions to improve this compound's synthetic yield while maintaining purity?

  • Methodological Answer :

Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst loading .

In-line Monitoring : Employ techniques like ReactIR to track reaction progression and identify intermediates .

Green Chemistry Principles : Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., enzyme-mediated) .

  • Data Reporting : Tabulate optimization results (e.g., Table: Solvent vs. Yield/Purity) in supplementary materials .

Q. What methodological considerations are critical when integrating multi-omics data to study this compound's polypharmacological effects?

  • Methodological Answer :

Data Harmonization : Normalize transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using platforms like MetaboAnalyst .

Network Pharmacology : Construct interaction networks (e.g., STRING DB) to map target-pathway associations .

Machine Learning : Apply unsupervised clustering (PCA, t-SNE) to identify co-regulated biological modules .

  • Reproducibility : Share code and pipelines via repositories like GitHub, adhering to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mururin C
Reactant of Route 2
Mururin C

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